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# 2,4-D Methyl ester-d3-1 CAS number and molecular weight

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An In-depth Technical Guide to 2,4-D Methyl Ester-d3

This technical guide provides comprehensive information on the isotopically labeled 2,4-D Methyl ester-d3, catering to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and relevant biological pathways.

## **Core Chemical Data**

The nomenclature "**2,4-D Methyl ester-d3-1**" is ambiguous. The "-1" is not a standard chemical descriptor. However, several deuterated forms of 2,4-D Methyl Ester are commercially available. The most common variants involve deuteration on the methyl group or the phenyl ring. The key quantitative data for these compounds are summarized below.

Table 1: Physicochemical Properties of Deuterated 2,4-D Methyl Ester Variants



Property	2,4-D Methyl ester-d3 (Methyl-d3)	Methyl 2,4- dichlorophenoxy-3,5,6-d3- acetate (Ring-d3)
CAS Number	358731-20-1	Not readily available, often custom synthesis
Molecular Weight	238.08 g/mol	238.08 g/mol
Molecular Formula	C <sub>9</sub> H <sub>5</sub> D <sub>3</sub> Cl <sub>2</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>5</sub> D <sub>3</sub> Cl <sub>2</sub> O <sub>3</sub>
Synonyms	Methyl (2,4-Dichlorophenoxy-d3)acetate	2,4-D Methyl Ester (ring-d3)

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of 2,4-D and its esters are crucial for research and development. Below are representative protocols.

## Synthesis of 2,4-D Methyl Ester via Fischer Esterification

This protocol describes a general method for the synthesis of 2,4-D methyl ester from 2,4-Dichlorophenoxyacetic acid.

#### Materials:

- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Sodium chloride (saturated solution, brine)
- Anhydrous sodium sulfate



- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

#### Procedure:

- In a round-bottom flask, dissolve 2,4-Dichlorophenoxyacetic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-D methyl ester.
- The crude product can be further purified by column chromatography or distillation.



## Analysis of 2,4-D in Soil Samples by HPLC-UV

This protocol outlines a method for the extraction and quantification of 2,4-D from soil samples. [2][3][4]

#### Materials:

- Soil sample
- Acetonitrile (HPLC grade)
- Deionized water
- 2,4-D analytical standard
- Modified Soxhlet apparatus
- Rotary evaporator
- Syringe filters (0.45 μm)
- HPLC system with a UV detector and a C18 column

#### Procedure:

- Sample Preparation: Air-dry the soil sample, homogenize it, and pass it through a sieve.
- Extraction:
  - Place a known amount of the prepared soil sample into a porous thimble.
  - Extract the sample with acetonitrile using a modified Soxhlet apparatus for several hours.
    [2][3]
- Concentration: Concentrate the resulting extract using a rotary evaporator to near dryness.
- Reconstitution: Reconstitute the residue in a known volume of acetonitrile.

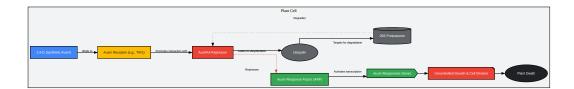


- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before HPLC analysis.
- · HPLC Analysis:
  - Inject the filtered sample into the HPLC system.
  - Perform the separation on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).[2]
  - Detect the analyte using a UV detector at an appropriate wavelength (e.g., 228 nm).[2][3]
  - Quantify the concentration of 2,4-D by comparing the peak area with that of a calibration curve prepared from analytical standards.

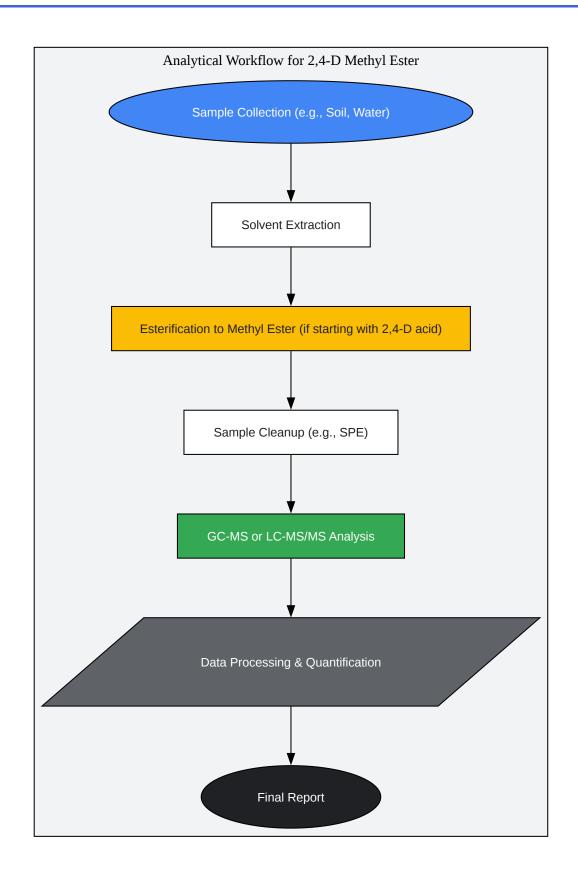
## **Visualizations**

The following diagrams illustrate the mode of action of 2,4-D and a typical analytical workflow.









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